5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-4-9-5-10-7(6)12-3-1-2-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPUMMKVNSCTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry and Biological Activity Investigations of 5 Fluoro 4 1h Pyrazol 1 Yl Pyrimidine
Target Identification and Mechanistic Studies
Research into the biological effects of the 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine scaffold has led to the identification of several protein kinases as primary targets. Mechanistic studies have focused on characterizing the inhibitory profiles of derivatives to understand their potency, selectivity, and structure-activity relationships (SAR).
Kinase Inhibition Profiles
The following sections detail the inhibitory activity of compounds derived from the this compound core against specific and biologically significant kinase enzymes.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
The pyrimidine (B1678525) scaffold has been integral to the development of potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. A lead compound, 3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide, served as the basis for a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. In this series, the phenylsulfonamide portion of the lead was replaced with various pyrazole (B372694) derivatives to explore new structure-activity relationships.
The research identified several compounds with potent CDK2 inhibitory activity. Notably, compound 15 (5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) emerged as the most potent CDK2 inhibitor from the series, with a Ki value of 0.005 µM. The SAR analysis revealed that the specific orientation and substitution on the pyrazole rings were critical for high-affinity binding. For instance, moving the methyl group on the pyrazole ring at the C4-position of the pyrimidine or changing the pyrazole regioisomer at the C2-amino position resulted in a significant loss of inhibitory activity.
| Compound | Chemical Name | CDK2 Ki (µM) |
|---|---|---|
| 14 | 5-chloro-N-(1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | 0.007 |
| 15 | 5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 |
| 23 | 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine | 0.090 |
Phosphodiesterase 2A (PDE2A) Inhibition
Following a comprehensive review of published scientific literature, there is no specific research data available that details the direct inhibitory activity of this compound or its immediate derivatives against Phosphodiesterase 2A (PDE2A). While related heterocyclic structures like pyrazolopyrimidinones have been investigated as general PDE inhibitors, the activity of this specific scaffold against the PDE2A isoform has not been reported.
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition
The pyrazolopyrimidine scaffold was identified as a promising starting point for the development of inhibitors against Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. A series of pyrazolopyrimidine inhibitors of IRAK4 were initially developed from a high-throughput screen (HTS). bohrium.comnih.gov Subsequent structure-based drug design, informed by co-crystal structures, led to the optimization of these initial hits. bohrium.comgoogle.com While the initial pyrazolopyrimidine compounds showed promise, they were modified to improve potency and physicochemical properties, leading to the development of dihydrobenzofuran derivatives with superior drug-like characteristics. bohrium.comgoogle.com These optimized compounds demonstrated potent and selective IRAK4 inhibition, validating the foundational role of the pyrazolopyrimidine core in discovering inhibitors for this target. bohrium.com
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Derivatives of pyrazolopyrimidine have been identified as exceptionally potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is associated with a poor prognosis in acute myeloid leukemia (AML). bohrium.comnih.gov Optimization of a screening hit from a compound library led to a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with powerful and selective FLT3-ITD inhibitory activity. nih.gov
Two standout compounds from this series, 17 and 19 , demonstrated IC50 values of 0.4 nM against FLT3-ITD. nih.gov Furthermore, they were also highly effective against the quizartinib-resistant D835Y mutation, with IC50 values of 0.3 nM, indicating their potential to overcome known mechanisms of drug resistance. nih.gov Another study focused on pyrazolo[3,4-d]pyrimidine derivatives found that linking the core to a phenylurea moiety could also produce potent dual FLT3 and VEGFR2 inhibitors. nih.gov
| Compound Class | Specific Compound | Target | IC50 (nM) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 17 | FLT3-ITD | 0.4 |
| Pyrazolo[1,5-a]pyrimidine | 17 | FLT3-D835Y | 0.3 |
| Pyrazolo[1,5-a]pyrimidine | 19 | FLT3-ITD | 0.4 |
| Pyrazolo[1,5-a]pyrimidine | 19 | FLT3-D835Y | 0.3 |
| Pyrazolo[3,4-d]pyrimidine | 33 | FLT3 | 20 |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
The pyrazolopyrimidine framework has also been successfully utilized to create potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis. Research into pyrazolo[3,4-d]pyrimidine derivatives revealed that this scaffold could be adapted to target VEGFR2 effectively.
One study identified compound 33 , 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, as a potent dual inhibitor of both FLT3 and VEGFR2. nih.gov In a separate investigation, a fluorinated pyrazolo[3,4-d]pyrimidine derivative incorporating a 1,2,5-oxadiazole-2-oxide scaffold (12b ) showed noticeable selectivity and potency against VEGFR2 with an IC50 of 0.09 µM (90 nM). nih.gov These findings underscore the versatility of the pyrazolopyrimidine core in the design of anti-angiogenic agents.
| Compound Class | Specific Compound | VEGFR2 IC50 (nM) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 33 | 30 |
| Pyrazolo[3,4-d]pyrimidine | 12b | 90 |
Other Enzyme Inhibition Studies
Succinate (B1194679) dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain, has emerged as a target for the development of fungicides. Pyrazole-containing carboxamides are a major class of SDH inhibitors. Research has shown that introducing a pyrazole ring into potential inhibitors can lead to potent antifungal activity. For instance, certain novel alkyne-containing difluoropyrazole derivatives have demonstrated IC50 values against SDH that are superior to the commercial fungicide fluxapyroxad. The pyrazole moiety typically binds in the ubiquinone-binding site of the SDH complex, highlighting the importance of this heterocycle for potent inhibition.
| Compound Series | Target | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Diphenylacetylene Pyrazole (A12) | Succinate Dehydrogenase | 3.58 µM | |
| Diphenylacetylene Pyrazole (A16) | Succinate Dehydrogenase | 2.22 µM | |
| Fluxapyroxad (Reference) | Succinate Dehydrogenase | 4.24 µM |
Molecular Binding Interactions and Protein Recognition
The biological activity of small molecules like this compound is dictated by their specific interactions with protein targets. These interactions are primarily governed by the formation of hydrogen bonding networks and favorable hydrophobic contacts.
Hydrogen bonds are critical for the specific recognition and binding of ligands to protein active sites. In pyrimidine-containing molecules, the nitrogen atoms in the ring are effective hydrogen bond acceptors. The fluorine atom, as seen in the related compound 5-fluorouracil, can also participate in hydrogen bonding with amino acid residues such as asparagine, glutamine, and serine. Studies on substituted pyrimidinones (B12756618) have confirmed the prevalence of robust N-H···O hydrogen bonds, which are crucial for forming stable ligand-protein complexes. The pyrazole ring also contributes to the hydrogen bonding network, with its nitrogen atoms capable of acting as both donors and acceptors, further anchoring the molecule within the binding pocket.
Hydrophobic interactions, including van der Waals forces and π-π stacking, are essential for binding affinity. The aromatic pyrimidine and pyrazole rings of the core structure can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in a protein's active site. The planarity of these heterocyclic systems facilitates their insertion into hydrophobic pockets, displacing water molecules and contributing favorably to the binding energy. The fluorine atom on the pyrimidine ring can enhance these interactions by creating a more electron-poor aromatic system, which can favor interactions with electron-rich aromatic side chains of the protein target.
Specific Amino Acid Residue Interactions
The biological activity of inhibitors based on the 4-(1H-pyrazol-1-yl)pyrimidine core is dictated by their specific interactions with amino acid residues within the target protein's active site, particularly in protein kinases. The pyrazolopyrimidine moiety is crucial for establishing key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. mdpi.com
X-ray crystallography and molecular modeling studies of closely related analogs have elucidated these binding patterns. For instance, in Tropomyosin receptor kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the backbone NH of the hinge residue Met592. mdpi.com Similarly, in Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, a single polar interaction is observed between the amide oxygen of the inhibitor and the backbone NH of Met265 in the hinge region. nih.gov
Beyond the hinge region, other specific interactions contribute to binding affinity and selectivity. In IRAK4, an analog of this compound demonstrated hydrogen bonding interactions with the side chains of Asn316 and Asp329. nih.gov The pyrazolopyrimidine core was also observed to interact with the phenol (B47542) side-chain of the gatekeeper residue, Tyr262. nih.gov For Trk inhibitors, substitutions on the core structure, such as fluorine atoms, can enhance interactions with specific residues like Asn655. mdpi.com These collective interactions anchor the inhibitor in the ATP-binding pocket, leading to effective kinase inhibition.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence its biological activity. These studies guide the rational design of more potent and selective inhibitors.
Systematic Modification of the Pyrimidine Core
The pyrimidine ring is a key component of the scaffold, and modifications at its available positions can significantly impact inhibitor potency and selectivity. The flexibility in synthesizing pyrazolo[1,5-a]pyrimidines allows for the introduction of various substituents onto the pyrimidine ring, which is crucial for tailoring the physicochemical and biological properties of the compounds. nih.gov
For example, in a series of 2,4-diaminopyrimidine (B92962) derivatives, introducing an amino group at the C-5 position and a thiomethyl group at the C-2 position led to specific inhibition of the EGFR protein kinase. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold, a related structure, has five positions (C2, C4, C5, C6, and N7) available for modification, each offering an opportunity to modulate biological activity. researchgate.net For the this compound core, modifications often focus on the C2 and C6 positions to extend into different pockets of the kinase active site, thereby improving affinity and selectivity.
Table 1: Effect of Pyrimidine Core Modifications on Kinase Inhibition for Related Scaffolds Note: This table is a composite representation based on findings from various related pyrimidine-based kinase inhibitors.
| Scaffold | Modification Position | Substituent | Target Kinase | Change in Activity | Reference |
|---|---|---|---|---|---|
| 2,4-Diaminopyrimidine | C-2 | -SCH₃ | EGFR | Increased specific inhibition | nih.gov |
| 2,4-Diaminopyrimidine | C-5 | -NH₂ | EGFR | Increased specific inhibition | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | C-6 | 3-thienyl | KDR | Optimized potency | nih.gov |
Exploration of Pyrazole Substituent Effects
The pyrazole ring offers another critical site for modification to enhance inhibitor performance. The nature of the substituents on the pyrazole ring can influence potency, selectivity, and drug-like properties such as lipophilicity. mdpi.com In the development of IRAK4 inhibitors from a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine series, sequential modifications to the pyrazole ring were a key strategy. nih.gov
SAR studies on KDR kinase inhibitors based on a pyrazolo[1,5-a]pyrimidine scaffold revealed that a 4-methoxyphenyl (B3050149) substituent at the 3-position of the core resulted in optimal potency. nih.gov In another example, for pyrazole analogs with anti-inflammatory activity, connecting a p-nitrophenyl moiety to the pyrazole scaffold resulted in the highest activity. nih.gov These findings highlight that aryl groups are often favored at this position, where they can engage in hydrophobic interactions within the kinase active site. nih.gov
Table 2: Influence of Pyrazole Substituents on Activity in Related Inhibitors Note: This table is a composite representation based on findings from various pyrazole-based inhibitors.
| Scaffold | Modification Position | Substituent | Target/Activity | Result | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 3-position | 4-methoxyphenyl | KDR Kinase | IC₅₀ = 19 nM | nih.gov |
| 1,5-Diaryl pyrazole | N/A | Adamantyl residue | Anti-inflammatory | Higher activity | nih.gov |
| Pyrazole derivative | N/A | p-nitrophenyl | Anti-inflammatory | Superior to standard | nih.gov |
Influence of Fluoro-Substitution on Biological Potency and Selectivity
The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a strategic decision in drug design. Fluorine substitution can profoundly influence a molecule's pharmacokinetic and physicochemical properties. nih.gov The fluorine atom's high electronegativity can alter the electronic properties of the pyrimidine ring, which may enhance binding affinity. mdpi.com
Specifically, the fluorine at C-5 can stabilize the inhibitor's conformation within the binding site. In the context of thymidylate synthase inhibition by 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), the fluorine atom at C-5 prevents the elimination of a hydrogen atom, trapping the enzyme in a stable complex. oncohemakey.com In kinase inhibitors, a fluorine substituent can form favorable interactions with active site residues. For example, in a series of Trk inhibitors, the incorporation of fluorine enhanced interactions with the amino acid residue Asn655. mdpi.com This additional interaction can contribute to both increased potency and improved selectivity against off-target kinases.
Rational Design and Lead Optimization Strategies
Rational design and lead optimization are iterative processes that transform an initial hit compound into a drug candidate with improved efficacy and drug-like properties. For inhibitors based on the 4-(1H-pyrazol-1-yl)pyrimidine scaffold, these strategies are guided by structural biology, computational modeling, and SAR data. nih.gov
A key lead optimization strategy for pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors involved sequential modifications of both the pyrimidine and pyrazole rings. nih.gov Initial compounds with high potency suffered from poor permeability. The optimization effort focused on replacing substituents responsible for this poor property, guided by calculated properties like cLogD, which ultimately led to inhibitors with excellent potency, kinase selectivity, and pharmacokinetic profiles suitable for oral dosing. nih.govosti.gov
In the development of pan-JNK inhibitors from a 4-(1H-pyrazol-4-yl)pyrimidine class, lead optimization was guided by X-ray crystallography and computational modeling. nih.gov This structure-based approach allowed for the identification of potent inhibitors with submicromolar activity in cellular assays. Although the lead compound was brain-penetrant, it had high plasma clearance, an issue that was addressed in subsequent optimization cycles. nih.gov
Computational Chemistry and Molecular Modeling in Compound Design
Computational chemistry and molecular modeling are indispensable tools in the modern drug discovery pipeline for this compound-based inhibitors. These methods provide critical insights into how inhibitors bind to their target proteins, guiding the rational design of new, more effective compounds. nih.gov
Molecular docking is a primary technique used to predict the binding orientation and affinity of a designed compound within a protein's active site. nih.gov For pyrazol-4-ylpyrimidine derivatives targeting ROS1 kinase, in silico modeling of the most potent compound helped to reveal essential structural features required for inhibitory activity. researchgate.netelsevierpure.com Docking studies of pyrazolo[1,5-a]pyrimidine derivatives in the active sites of CDK2 and TRKA kinases showed that the designed compounds adopted binding modes similar to known inhibitors, validating the design strategy. nih.gov The pyrazolopyrimidine scaffold was predicted to form key hydrogen bonds with hinge residues Leu83 of CDK2 and Met592 of TRKA. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. A 3D-QSAR study on pyrazolopyrimidine derivatives as CDK2 inhibitors led to a statistically significant model that could reliably predict the bioactivity of new compounds. researchgate.net This model, along with SAR analysis, was used to design a new series of compounds with enhanced predicted potency. researchgate.net These computational approaches accelerate the design-synthesis-test cycle by prioritizing compounds with the highest probability of success, thereby streamlining the drug discovery process. nih.gov
Molecular Docking Simulations
Currently, there is a lack of specific molecular docking studies for this compound against particular biological targets. Future research would need to identify potential protein targets and perform docking simulations to predict the binding affinity and interaction modes of the compound. These simulations would provide insights into the structural basis of its potential biological activity.
Pharmacophore Modeling and Ligand-Based Design
No specific pharmacophore models based on this compound have been reported. The development of such models would require a set of active compounds with a similar core structure to identify the key chemical features responsible for their biological activity. This would be a valuable tool for the virtual screening and design of new, more potent derivatives.
Quantum Chemical Calculations for Electronic Properties
Conformational Analysis and Binding Pose Prediction
A thorough conformational analysis of this compound has not been documented. Such an analysis would be necessary to understand its flexibility and the preferred three-dimensional arrangements of its atoms. This information is fundamental for accurate binding pose prediction in molecular docking studies and for understanding its interaction with receptor binding sites.
Advanced Research Applications and Emerging Potentials
Radiotracer Development for Molecular Imaging (e.g., Positron Emission Tomography)
The development of novel radiotracers is crucial for advancing molecular imaging techniques like Positron Emission Tomography (PET), which allows for the non-invasive visualization and quantification of physiological processes at the molecular level. The incorporation of a fluorine-18 (B77423) (¹⁸F) isotope is a common strategy in the design of PET tracers due to its near-ideal physical and nuclear decay properties, including a convenient half-life of 109.8 minutes.
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, structurally related to 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine, has been identified as a promising framework for the development of PET radiotracers. Researchers have synthesized various ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging. These studies have demonstrated that the pyrazolopyrimidine core can be effectively radiolabeled and that modifications to the peripheral substituents can tune the biological behavior of the tracer. For instance, the introduction of polar groups has been explored to improve the clearance rate of these radiotracers from non-target tissues, a critical factor for obtaining high-quality PET images.
While direct studies on the ¹⁸F-labeling of this compound are not yet prevalent in the literature, its structural features make it a compelling candidate for such applications. The fluorine atom at the 5-position of the pyrimidine (B1678525) ring provides a direct site for isotopic labeling, potentially simplifying the radiosynthesis process. The pyrazole (B372694) and pyrimidine rings together offer multiple points for further chemical modification to optimize pharmacokinetics and target-binding affinity. The development of such a tracer could be valuable for imaging a variety of biological targets, including receptors and enzymes whose expression is altered in disease states.
A summary of key findings for related pyrazolopyrimidine-based PET radiotracers is presented in the table below.
| Radiotracer Scaffold | Target Application | Key Findings |
| ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives | Tumor Imaging | Demonstrated successful radiolabeling and potential for PET imaging of tumors. Modifications with polar groups were shown to alter biodistribution and clearance rates. |
| ¹⁸F-labeled pyrazolo[4,3-e] researchgate.netnih.govfrontiersin.orgtriazolo[1,5-c]pyrimidine derivatives | A₂A Receptor Mapping | Successful development of PET radiopharmaceuticals for mapping adenosine (B11128) A₂A receptors in the brain, which are relevant in movement disorders like Parkinson's disease. |
This table is generated based on research on structurally related compounds to illustrate the potential of the this compound scaffold.
Applications in Materials Science (e.g., Molecular-Based Magnetic Materials)
In the realm of materials science, there is a continuous search for new organic ligands that can be used to construct coordination polymers and metal-organic frameworks (MOFs) with novel electronic and magnetic properties. The nitrogen atoms in the pyrazole and pyrimidine rings of this compound make it an excellent candidate as a ligand for coordinating with metal ions. The resulting coordination complexes could self-assemble into one-, two-, or three-dimensional networks with potentially interesting magnetic behaviors.
While specific research on coordination polymers derived from this compound is limited, the fundamental characteristics of its constituent rings suggest its potential in this area. The fluorine substituent could also play a role in modulating the electronic properties of the ligand and influencing the crystal packing of the resulting material through non-covalent interactions. The development of new molecular-based magnetic materials is driven by their potential applications in data storage, spintronics, and quantum computing.
The table below summarizes the general role of related ligands in the formation of magnetic coordination polymers.
| Ligand Type | Metal Ions | Resulting Magnetic Properties |
| Pyrazole derivatives | Transition metals (e.g., Fe, Co, Cu) | Can lead to spin-crossover compounds and materials with varied magnetic coupling (ferromagnetic or antiferromagnetic). |
| Pyrimidine derivatives | Lanthanide and transition metals | Can form coordination polymers with interesting magnetic and luminescent properties. |
| Pyridine derivatives | Cobalt(II) | Have been shown to form coordination polymers with tunable magnetic anisotropy, including single-ion magnet behavior. |
This table illustrates the potential applications of this compound in materials science based on the known properties of its constituent chemical moieties.
Agricultural Chemistry Applications (e.g., Herbicidal Activities as Pigment Biosynthesis Inhibitors)
The pyrazolylpyrimidine scaffold has been a fruitful area of research in the development of new herbicides. A number of studies have focused on the synthesis and evaluation of 4-(1H-pyrazol-1-yl)pyrimidine derivatives for their herbicidal activities. A significant mode of action for some of these compounds is the inhibition of pigment biosynthesis in plants.
Pigment biosynthesis inhibitors disrupt the formation of essential plant pigments like chlorophylls (B1240455) and carotenoids. This leads to a characteristic bleaching of the plant tissues, followed by growth inhibition and eventual death. Research has shown that certain 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)pyrimidine derivatives exhibit potent bleaching activities. The structure-activity relationship studies in this class of compounds have indicated that the nature of the substituents on both the pyrazole and pyrimidine rings plays a crucial role in their herbicidal efficacy.
For instance, studies on various derivatives have demonstrated that compounds with an alkynyloxy group at the 6-position of the pyrimidine ring are particularly effective as bleaching herbicides. The presence of a trifluoromethyl group on the pyrazole ring has also been associated with strong inhibitory activity. While the specific herbicidal activity of this compound has not been detailed, the presence of the fluorine atom is a common feature in many modern agrochemicals, often enhancing their biological activity and metabolic stability. It is therefore highly plausible that this compound and its derivatives could exhibit significant herbicidal properties, potentially acting as pigment biosynthesis inhibitors.
The following table presents research findings on the herbicidal activity of related pyrazolylpyrimidine derivatives.
| Compound Derivative | Target Weed | IC₅₀ Value (mg L⁻¹) | Mode of Action |
| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | 3.14 (Chlorophyll inhibition) | Pigment Biosynthesis Inhibition |
| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | 1.90 (Root growth inhibition) | Root Growth Inhibition |
| 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivative (compound 5h) | Pennisetum alopecuroides | 3.48 (Chlorophyll inhibition) | Pigment Biosynthesis Inhibition |
This table summarizes the herbicidal activities of compounds structurally related to this compound, indicating its potential in agricultural chemistry.
Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine is not extensively detailed in the available literature, analysis of closely related structures, such as 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, provides significant insight into the expected molecular geometry nih.govnih.gov.
It is anticipated that the this compound molecule would be nearly planar. The pyrimidine (B1678525) and pyrazole (B372694) rings themselves are aromatic and thus inherently planar. The molecule, with the exception of the fluorine atom, is expected to be essentially planar, with a mean deviation of approximately 0.034 Å from the least-squares plane through all non-hydrogen and non-fluorine atoms nih.gov. The crystal structure of 4-fluoro-1H-pyrazole itself confirms the planarity of this moiety nih.gov.
In the solid state, the crystal packing would be stabilized by intermolecular interactions. The geometry of the pyrimidine ring is expected to show alternating bond angle distortions, with some angles being narrower and others wider than the ideal 120° of a perfect hexagon nih.govnih.gov.
Table 1: Predicted Crystal and Structural Parameters
| Parameter | Expected Value/Characteristic |
|---|---|
| Crystal System | Orthorhombic (by analogy) nih.gov |
| Molecular Geometry | Essentially planar |
| Intermolecular Forces | Hydrogen bonding, π–π stacking |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its solution-state structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrazole rings. The pyrimidine protons at the C2 and C6 positions and the pyrazole protons at the C3', C4', and C5' positions would appear as singlets, doublets, or triplets depending on their coupling with neighboring nuclei. Based on related pyrazolo[1,5-a]pyrimidine (B1248293) systems, the chemical shifts for pyrimidine protons are typically found downfield researchgate.net.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon atom attached to the fluorine (C5) would show a characteristic large coupling constant (¹JCF). The chemical shifts of the carbons in the pyrimidine and pyrazole rings would be influenced by the electronegativity of the nitrogen atoms and the fluorine substituent researchgate.net.
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom.
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | H-2 (pyrimidine) | ~8.9-9.2 | s | - |
| ¹H | H-6 (pyrimidine) | ~8.7-9.0 | d | J(H,F) ≈ 2-4 |
| ¹H | H-3' (pyrazole) | ~7.8-8.0 | d | J(H,H) ≈ 1.5-2.0 |
| ¹H | H-5' (pyrazole) | ~8.5-8.8 | dd | J(H,H) ≈ 2.5-3.0, J(H,H) ≈ 0.7 |
| ¹H | H-4' (pyrazole) | ~6.5-6.7 | dd | J(H,H) ≈ 2.5-3.0, J(H,H) ≈ 1.5-2.0 |
| ¹³C | C-2 (pyrimidine) | ~155-160 | d | |
| ¹³C | C-4 (pyrimidine) | ~160-164 | d | |
| ¹³C | C-5 (pyrimidine) | ~140-145 | d | ¹J(C,F) ≈ 230-250 |
| ¹³C | C-6 (pyrimidine) | ~150-155 | d | ²J(C,F) ≈ 20-30 |
| ¹³C | C-3' (pyrazole) | ~145-148 | s | |
| ¹³C | C-4' (pyrazole) | ~109-112 | s | |
| ¹³C | C-5' (pyrazole) | ~130-133 | s |
Note: Predicted values are based on analyses of similar structures and are subject to variation based on solvent and experimental conditions. nih.govmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.
For this compound (C₇H₅FN₄), the calculated exact mass is 164.0553 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would likely involve the cleavage of the bond between the pyrimidine and pyrazole rings, leading to characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅FN₄ |
| Molecular Weight | 164.14 g/mol |
| Exact Mass | 164.0553 u |
| Expected [M+H]⁺ | 165.0631 |
| Major Predicted Fragment Ion | [C₄H₂FN₂]⁺ (fluoropyrimidine cation) |
Note: Fragmentation patterns can vary based on the ionization method used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a compound. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its aromatic rings and the carbon-fluorine bond.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretching | Aromatic (pyrimidine, pyrazole) |
| 1610-1580 | C=N stretching | Pyrimidine ring |
| 1550-1450 | C=C stretching | Aromatic ring skeletal vibrations |
| 1250-1150 | C-F stretching | Aryl-Fluoride |
Future Perspectives and Research Directions for Pyrimidine Pyrazole Derivatives
Development of Novel Synthetic Methodologies
The creation of diverse libraries of pyrimidine-pyrazole derivatives is fundamental to exploring their full therapeutic potential. While current methods, such as the cyclocondensation of fluoroenolate salts with amidines or Suzuki and Buchwald-Hartwig couplings, are effective, future research will focus on creating more efficient, versatile, and sustainable synthetic routes. nih.govnih.gov The goal is to develop methodologies that allow for rapid and precise modification of the core structure, facilitating the exploration of a wider chemical space.
Key areas for future development include:
Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis, particularly for reactions involving hazardous reagents or intermediates.
Photoredox and Electrocatalysis: Employing light or electricity to drive chemical transformations under mild conditions, reducing the reliance on harsh reagents and high temperatures.
Late-Stage Functionalization: Developing methods for C-H activation to directly modify the pyrimidine (B1678525) or pyrazole (B372694) rings on already formed scaffolds, allowing for rapid generation of analogs without de novo synthesis.
Table 1: Comparison of Synthetic Methodologies for Pyrimidine-Pyrazole Derivatives
| Methodology | Current Approach | Future Direction | Key Advantages of Future Approach |
|---|---|---|---|
| Core Assembly | Stepwise cyclocondensation and cross-coupling reactions. nih.govnih.gov | Single-step, multi-component reactions. | Increased efficiency, reduced waste, faster library synthesis. |
| Scalability | Traditional batch chemistry. | Continuous flow chemistry. | Improved safety, scalability, and process control. |
| Functionalization | Pre-functionalized starting materials. | Late-stage C-H functionalization. | Rapid diversification of complex molecules. |
| Reaction Conditions | Often requires stoichiometric reagents and elevated temperatures. | Photoredox and electrocatalysis. | Milder conditions, higher functional group tolerance, improved sustainability. |
Discovery of Unexplored Biological Targets and Pathways
Derivatives of the pyrimidine-pyrazole scaffold have demonstrated significant activity against a range of protein kinases, including CDKs and IRAK4. nih.govnih.gov However, the structural features of this scaffold suggest its potential to interact with a much broader array of biological targets. Future research will involve systematically screening these compounds against diverse target classes to uncover novel therapeutic applications. The adaptability of the 5-aminopyrazole precursor, in particular, allows for the synthesis of a wide variety of fused heterocyclic systems with distinct biological profiles. mdpi.comnih.gov
Potential new areas for biological exploration include:
Epigenetic Targets: Investigating the inhibition of histone-modifying enzymes (e.g., HDACs, methyltransferases) or bromodomains, which are critical in cancer and inflammatory diseases.
G-Protein Coupled Receptors (GPCRs): Screening for agonist or antagonist activity at GPCRs involved in neurological, metabolic, or cardiovascular disorders.
Other Enzyme Families: Exploring inhibition of targets such as succinate (B1194679) dehydrogenase for antifungal applications or monoamine oxidase (MAO) for neurological conditions. nih.govacs.org
Ion Channels: Assessing the ability of these compounds to modulate ion channel activity, relevant for treating a variety of disorders from cardiac arrhythmias to epilepsy.
Table 2: Known and Potential Future Biological Targets for Pyrimidine-Pyrazole Derivatives
| Target Class | Known Targets | Potential Unexplored Targets | Therapeutic Area |
|---|---|---|---|
| Kinases | CDKs, IRAK4, Tyrosine Kinases. nih.govnih.govorientjchem.org | JAK family, PI3K pathway, other serine/threonine kinases. | Oncology, Inflammation, Autoimmune Disease. |
| Enzymes | Monoamine Oxidase (MAO). nih.gov | Epigenetic enzymes (HDACs, HATs), Succinate Dehydrogenase, DNA Gyrase. | Oncology, Neurodegeneration, Infectious Disease. |
| Receptors | - | G-Protein Coupled Receptors (GPCRs), Nuclear Receptors. | Metabolic Disorders, CNS Disorders. |
| Other | - | Ion Channels, Protein-Protein Interactions. | Cardiovascular Disease, Neurological Disorders. |
Multi-Target Directed Ligand Design Strategies
Complex multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammation often involve the dysregulation of multiple biological pathways. orientjchem.org A "one-target, one-drug" approach may be insufficient for these conditions. The pyrimidine-pyrazole scaffold, with its demonstrated ability to inhibit multiple kinases, is an ideal starting point for the rational design of Multi-Target Directed Ligands (MTDLs). nih.gov An MTDL is a single chemical entity engineered to interact with two or more distinct biological targets, potentially offering superior efficacy and a lower propensity for drug resistance.
Future MTDL strategies involving this scaffold could include:
Dual Kinase Inhibition: Designing derivatives that simultaneously inhibit two different kinases in a cancer-related pathway (e.g., a CDK and a tyrosine kinase) to achieve synergistic antitumor effects.
Anti-inflammatory/Analgesic Agents: Creating compounds that inhibit both an inflammatory kinase (like IRAK4) and an enzyme involved in pain signaling (like MAO or a COX enzyme).
Neuroprotective Agents: Developing molecules that combine antioxidant properties with the inhibition of kinases involved in neuro-inflammation. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For the pyrimidine-pyrazole class, these computational tools can dramatically accelerate the design-make-test-analyze cycle. By learning from existing data on synthesized compounds and their biological activities, AI/ML models can guide the development of next-generation derivatives with enhanced properties.
Applications of AI and ML in this context include:
Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the potency of virtual compounds against various targets before they are synthesized.
Virtual Screening: Using machine learning algorithms to screen massive virtual libraries of pyrimidine-pyrazole derivatives to identify those most likely to be active against a novel biological target.
De Novo Design: Employing generative models to design entirely new molecules based on the pyrimidine-pyrazole scaffold, optimized for specific properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Synthesis Planning: Utilizing AI-powered retrosynthesis tools to predict the most efficient synthetic routes for novel, computer-designed compounds.
Table 3: Role of AI and Machine Learning in the Pyrimidine-Pyrazole Drug Discovery Pipeline
| Discovery Phase | AI/ML Application | Expected Outcome |
|---|---|---|
| Hit Identification | Virtual screening of compound libraries. | Prioritization of derivatives for synthesis and testing. |
| Lead Optimization | Predictive ADMET and QSAR models. | Design of compounds with improved potency and drug-like properties. |
| Novel Scaffold Design | Generative chemistry models. | Creation of novel, patentable structures with desired biological activity. |
| Synthesis | Retrosynthesis prediction algorithms. | Identification of efficient and cost-effective synthetic routes. |
Q & A
Q. What synthetic strategies are employed to achieve regioselective substitution at the pyrimidine ring’s 4-position?
Regioselectivity is controlled by optimizing reaction conditions. For example, in analogous systems, reacting 2,4-dichloropyrimidine with pyrazole in N,N-dimethylacetamide and potassium carbonate at room temperature yielded 4-substituted isomers as the primary product. Chromatographic separation (e.g., 0–40% EtOAC/heptane gradient) resolved positional isomers, with the 4-substituted derivative eluting first. Overly prolonged reaction times risk di-substitution byproducts .
Q. Which analytical techniques are critical for structural confirmation of 5-fluoro-4-(1H-pyrazol-1-yl)pyrimidine?
- X-ray crystallography : Resolves bond angles and planarity. For example, SHELXL refinement revealed planar geometry in related pyrazolylpyrimidines (maximum atomic deviation: 0.076 Å) and angular distortions (e.g., C4–C5–C8 = 127.1°) due to steric repulsion between substituents .
- NMR spectroscopy : and NMR identify fluorine environments and pyrazole-proton coupling patterns.
- HPLC-MS : Monitors reaction progress and purity.
Q. How does the fluorine substituent influence the compound’s stability under acidic/basic conditions?
Fluorine’s electron-withdrawing effect enhances electrophilicity at the pyrimidine C2 position, making it susceptible to nucleophilic attack. Stability studies in aqueous buffers (pH 3–10) at 25–60°C, monitored via HPLC, can quantify degradation kinetics.
Advanced Research Questions
Q. What computational approaches predict binding affinities of this compound derivatives to kinase targets?
- Molecular docking : AutoDock Vina or Glide docks the compound into kinase active sites (e.g., TRK kinases). Grid parameters are centered on ATP-binding pockets, and scoring functions (e.g., MM-GBSA) rank poses .
- MD simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns, analyzing RMSD and hydrogen-bond persistence.
Q. How are structure-activity relationships (SAR) evaluated for pyrimidine derivatives in anticancer studies?
- Modifications : Introduce substituents (e.g., morpholine, trifluoromethyl) at C2 or pyrazole N1 to assess steric/electronic effects.
- In vitro assays : MTT/proliferation assays on A549 (lung cancer) or HeLa cells, comparing IC values. For example, pyrazole-linked pyrrolo[2,3-d]pyrimidines showed IC < 10 µM in cytotoxicity screens .
Q. What methodologies identify and characterize polymorphic forms of this compound?
- Crystallization screening : Use solvent/anti-solvent combinations (e.g., DCM/heptane) to isolate polymorphs.
- PXRD and DSC : Differentiate forms via diffraction patterns (e.g., 2θ = 15–30°) and melting endotherms.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F···H contacts) using CrystalExplorer .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
